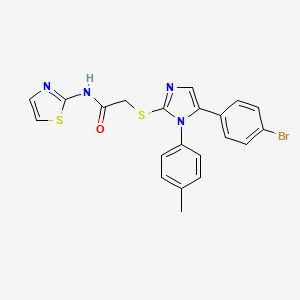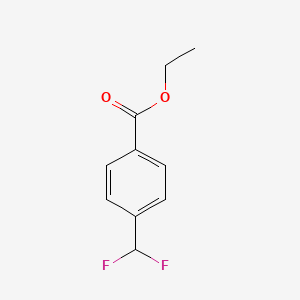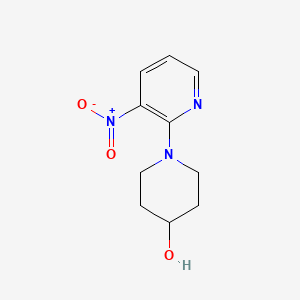
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a thiazole ring, another five-membered ring but with one nitrogen and one sulfur atom .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and its derivatives have been the focus of various research studies due to their promising antimicrobial properties. For instance, Fahim and Ismael (2019) investigated the antimicrobial activity of novel sulphonamide derivatives, which included compounds structurally related to the one . Their findings revealed good antimicrobial activity against a range of strains, with some compounds showing high activity. Theoretical calculations were also performed to support the experimental results, providing a comprehensive understanding of the compounds' reactivity and potential as antimicrobial agents Fahim & Ismael, 2019.
Anticancer Applications
The anticancer potential of derivatives of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has also been explored. Duran and Demirayak (2012) synthesized a series of acetamide derivatives and tested their anticancer activities against a panel of 60 different human tumor cell lines, revealing reasonable activity against several cancer types, including high activity against melanoma-type cell lines Duran & Demirayak, 2012.
Synthesis and Biological Evaluation
Research by Evren et al. (2019) focused on the synthesis and biological evaluation of thiazole derivatives as anticancer agents. They synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and tested their antitumor activities, finding that certain compounds showed high selectivity and promising apoptosis-inducing potential compared to standard treatments Evren et al., 2019.
Antioxidant Activity
The study by Talapuru et al. (2014) on the synthesis and antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, including thiazole derivatives, demonstrated excellent antioxidant activities. This suggests potential therapeutic applications for conditions where oxidative stress plays a key role Talapuru et al., 2014.
Enzyme Inhibition
Additionally, research into the enzyme inhibitory effects of these compounds, such as the determination of acidity constants by Duran and Canbaz (2013), provides valuable insights into their mechanism of action and potential therapeutic applications. The pKa determination study revealed crucial information on the compounds' reactivity, further underlining their significance in scientific research Duran & Canbaz, 2013.
Future Directions
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS2/c1-14-2-8-17(9-3-14)26-18(15-4-6-16(22)7-5-15)12-24-21(26)29-13-19(27)25-20-23-10-11-28-20/h2-12H,13H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPBADFDQUKTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride](/img/structure/B2615241.png)
![2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2615243.png)
![3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2615244.png)


![5-[5-(4-Methoxy-phenyl)-furan-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B2615253.png)


![3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one](/img/structure/B2615257.png)
![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2615258.png)


![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2615263.png)
